

Technical Support Center: Deconvolution of Lanthanum-138 Gamma-Ray Spectra

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum-138*

Cat. No.: *B101452*

[Get Quote](#)

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the deconvolution of **Lanthanum-138** (^{138}La) gamma-ray spectra.

Frequently Asked Questions (FAQs)

Q1: What is **Lanthanum-138** and why is its gamma-ray spectrum relevant?

Lanthanum-138 (^{138}La) is a naturally occurring radioactive isotope of lanthanum with a very long half-life of approximately 1.02×10^{11} years.^{[1][2]} It constitutes about 0.09% of natural lanthanum.^[2] Its relevance comes from its use in scintillators, such as Lanthanum Bromide (LaBr_3) and Lanthanum Chloride (LaCl_3), which are valued for their excellent energy resolution.^{[2][3]} However, the inherent radioactivity of ^{138}La creates a characteristic background spectrum that must be accurately analyzed and subtracted, especially in low-level radioactivity measurements.^{[2][3]}

Q2: What are the primary gamma-ray emissions from ^{138}La ?

^{138}La decays via two primary modes, each producing a characteristic gamma-ray:

- Electron Capture (EC): This occurs in approximately 66.4% of decays and results in the emission of a 1435.8 keV gamma-ray.^[4]

- Beta Decay (β^-): This accounts for about 33.6% of decays and is accompanied by the emission of a 788.7 keV gamma-ray.[\[4\]](#)

These two prominent peaks are the key signatures for identifying ^{138}La in a gamma-ray spectrum.[\[2\]](#)[\[5\]](#)

Q3: What is "deconvolution" in the context of gamma-ray spectroscopy?

In gamma-ray spectroscopy, deconvolution, also known as spectral unfolding, is a computational process used to separate overlapping peaks in a spectrum and remove distortions introduced by the detector system.[\[6\]](#) For ^{138}La , this is particularly important for resolving its 1435.8 keV peak from the nearby 1460.8 keV peak of naturally occurring Potassium-40 (^{40}K), a common background signal.[\[4\]](#) The process mathematically enhances spectral resolution, allowing for more accurate identification and quantification of radionuclides.[\[6\]](#)[\[7\]](#)

Q4: Which type of detector is best for analyzing ^{138}La spectra?

The choice of detector depends on the experimental requirements. High-Purity Germanium (HPGe) detectors offer superior energy resolution (typically $<0.2\%$ FWHM at 1332 keV) and are ideal for resolving the closely spaced ^{138}La and ^{40}K peaks.[\[8\]](#)[\[9\]](#) Scintillation detectors like NaI(Tl) or LaBr₃ have lower resolution but can be effective for general analysis, though LaBr₃ detectors will have a significant internal ^{138}La background.[\[2\]](#)[\[10\]](#)

Quantitative Data Summary

Table 1: Nuclear Decay Data for **Lanthanum-138** (^{138}La)

Parameter	Value	Reference
Half-Life ($T_{1/2}$)	$1.02(1) \times 10^{11}$ years	[1][11]
Decay Mode & Probability	Electron Capture (EC): ~65.6%	[1]
Beta Minus (β^-): ~34.4%	[1]	
Gamma Energy (EC)	1435.8 keV	[4][5][11]
Gamma Energy (β^-)	788.7 keV	[4][5][11]
Emission Probability (1435.8 keV)	~65.0%	[11]
Emission Probability (788.7 keV)	~35.0%	[11]

Table 2: Typical Detector Performance for ^{138}La Analysis

Detector Type	Typical Energy Resolution (FWHM @ 1332 keV)	Suitability for ^{138}La / ^{40}K Deconvolution	Reference
HPGe	< 2.0 keV (~0.15%)	Excellent	[8]
LaBr ₃ (Ce)	~30 keV (~2.2% @ 662 keV)	Moderate (Intrinsic ^{138}La background)	[2]
NaI(Tl)	~90 keV (~7.0%)	Poor	[9]

Troubleshooting Guide

Problem 1: The 1435.8 keV ^{138}La peak is indistinguishable from the 1460.8 keV ^{40}K background peak.

- Cause: This is a common issue caused by insufficient detector resolution or inadequate background characterization. The two peaks are separated by only ~25 keV.
- Solution:

- Use a High-Resolution Detector: If using a scintillator, switch to an HPGe detector for its superior ability to separate closely spaced peaks.[10]
- Perform a High-Quality Background Subtraction: Acquire a separate, long-duration background spectrum with the source removed. Use a robust background subtraction algorithm, such as the Sensitive Nonlinear Iterative Peak (SNIP) method, to remove the Compton continuum and the ^{40}K peak.[12][13]
- Utilize Advanced Peak Fitting Software: Employ gamma analysis software with deconvolution algorithms capable of fitting multiple overlapping peaks (multiplets).[14] These algorithms model the individual peak shapes to determine their respective areas.

Problem 2: Peak shapes in the spectrum are asymmetric or show significant tailing.

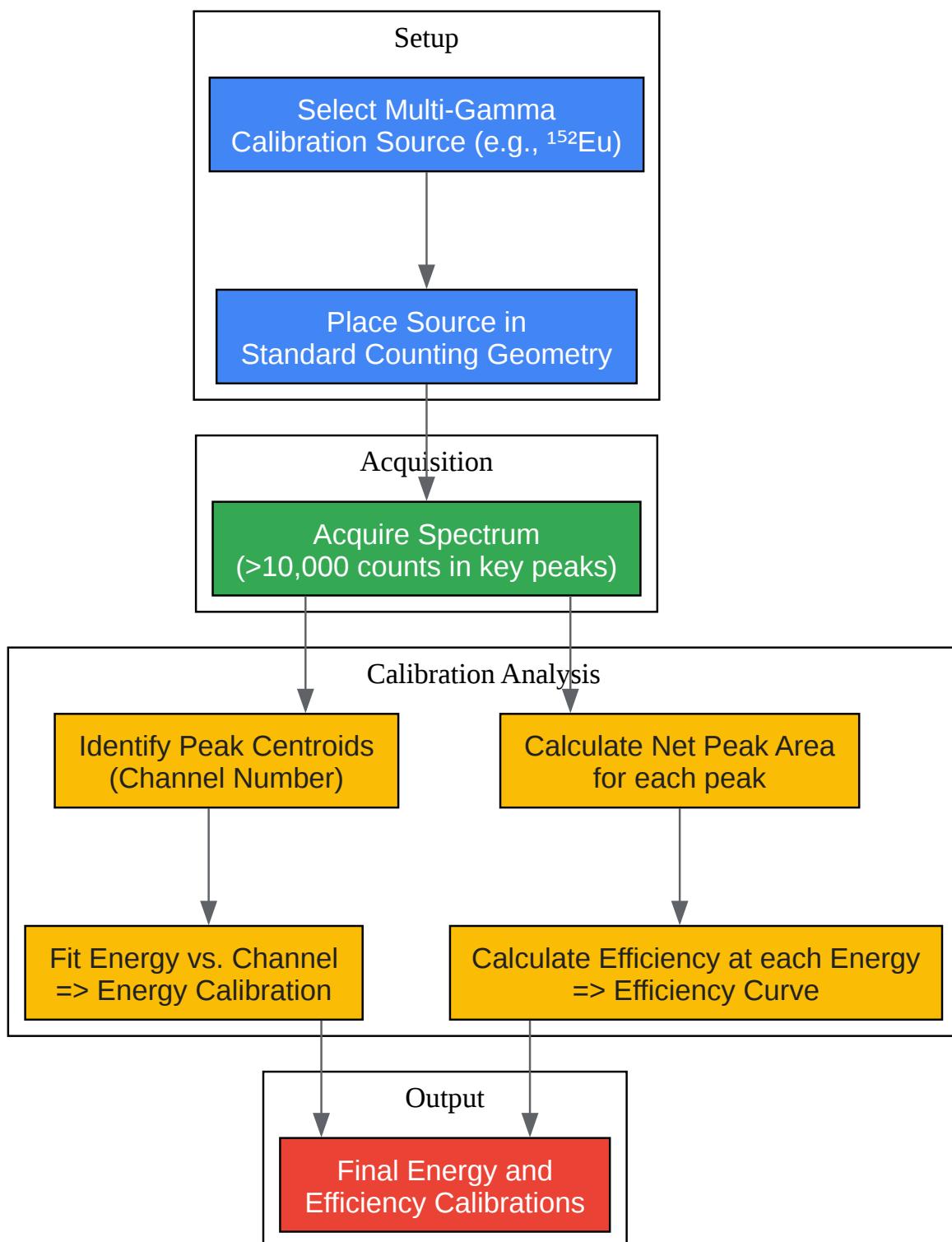
- Cause: Peak shape distortions can arise from incomplete charge collection in the detector, Compton scattering within or near the source, or electronic noise.
- Solution:
 - Check Detector Health: Ensure the detector is operating at the recommended bias voltage and temperature.
 - Optimize Source-Detector Geometry: Minimize scattering materials between the source and the detector.
 - Use a Modified Peak Fit Function: Standard Gaussian fits may not be adequate.[15] Many software packages offer functions that combine a Gaussian with an exponential tailing component to better model the observed peak shape.[16]

Problem 3: The calculated activity of ^{138}La is inaccurate or has high uncertainty.

- Cause: Inaccurate activity quantification can result from improper energy and efficiency calibrations, errors in background subtraction, or incorrect peak area integration.
- Solution:

- Verify Efficiency Calibration: A full-energy peak efficiency calibration is crucial for converting peak area (counts) to emission rates and, subsequently, activity.[10][17] This must be performed with certified radionuclide sources covering a wide energy range, including energies near the ^{138}La peaks.
- Review Background Subtraction: Over- or under-subtraction of the background will directly impact the net peak area.[18] Visually inspect the spectrum after background subtraction to ensure the baseline is appropriate.
- Check Peak Integration Boundaries: Ensure the region of interest (ROI) for peak fitting encompasses the entire full-energy peak, typically extending at least 2-3 times the Full Width at Half Maximum (FWHM) on either side of the peak centroid.[15]

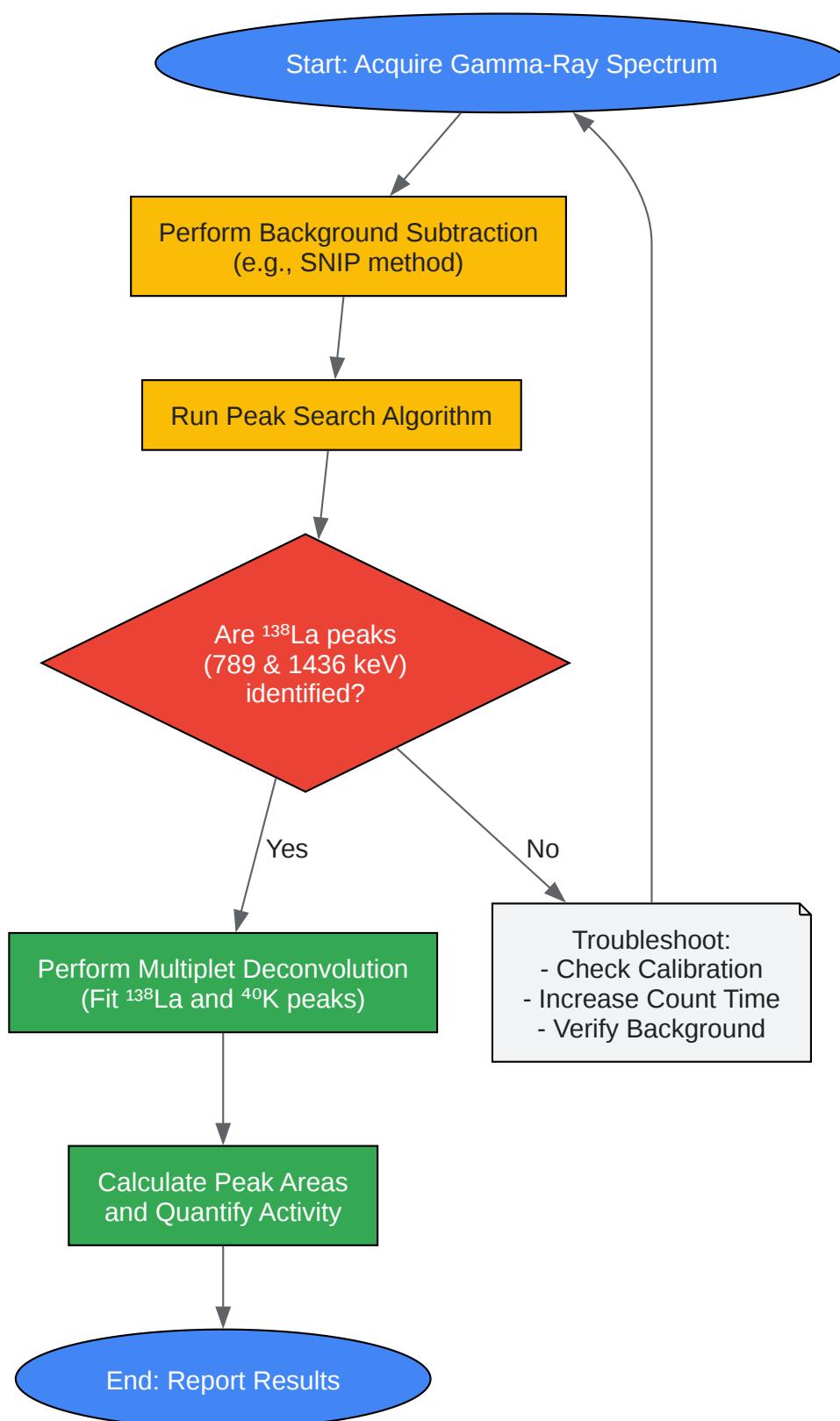
Problem 4: Deconvolution software fails to converge or provides an unstable fit.


- Cause: The fitting algorithm may struggle if the initial parameters are poor, the signal-to-noise ratio is low, or the peak model is inappropriate for the data.
- Solution:
 - Provide Good Initial Guesses: Manually guide the software by providing approximate peak centroid locations and widths before initiating the automated fit.
 - Increase Counting Time: A longer acquisition time will improve counting statistics and the signal-to-noise ratio, providing a more stable basis for the fit.
 - Simplify the Model: If fitting a complex multiplet, try fixing the known parameters (e.g., the energy separation between peaks based on literature values) to reduce the number of free variables in the fit.

Experimental Protocols & Visualizations

Protocol 1: HPGe Detector Energy and Efficiency Calibration

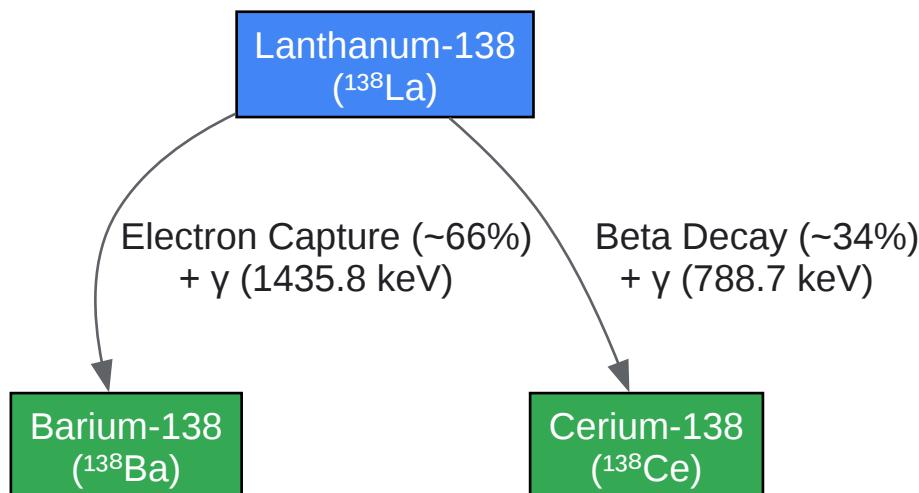
This protocol outlines the fundamental steps for calibrating an HPGe detector, which is essential for the accurate analysis of ^{138}La .


- **Source Selection:** Use a multi-gamma certified calibration source, such as Europium-152 (^{152}Eu), which provides a series of well-spaced, prominent gamma-ray lines across a wide energy range (e.g., 121 keV to 1408 keV).
- **Geometry:** Place the calibration source in the exact same position and geometry that will be used for the ^{138}La sample measurement to ensure the efficiency calibration is valid.[\[17\]](#)
- **Acquisition:** Acquire a spectrum for a duration sufficient to obtain at least 10,000 counts in the smallest full-energy peak of interest to ensure good statistical precision.[\[9\]](#)
- **Energy Calibration:**
 - Identify the channel number for the centroid of several known peaks from the calibration source.
 - Perform a linear or quadratic fit of the known gamma-ray energies against their corresponding channel numbers. This establishes the energy-to-channel conversion.[\[8\]](#) [\[10\]](#)
- **Efficiency Calibration:**
 - For each major peak in the calibration spectrum, determine the net peak area (total counts minus background).
 - Calculate the detection efficiency (ϵ) at each energy using the formula: $\epsilon = N / (A * Py * t)$ where N is the net peak area, A is the source activity (in Bq), Py is the gamma-ray emission probability, and t is the live acquisition time in seconds.
 - Plot the efficiency versus gamma-ray energy and fit the points with a suitable function (often a polynomial in log-log space) to create an efficiency curve. This curve allows for the determination of detector efficiency at the ^{138}La energies of 788.7 keV and 1435.8 keV.

[Click to download full resolution via product page](#)

Caption: Workflow for HPGe detector energy and efficiency calibration.

Diagram: Deconvolution Logic for ^{138}La Spectrum


This diagram illustrates the logical workflow for acquiring and processing a gamma-ray spectrum containing ^{138}La .

[Click to download full resolution via product page](#)

Caption: Logical workflow for ^{138}La gamma-ray spectrum analysis.

Diagram: Decay Scheme of Lanthanum-138

This diagram shows the two primary decay pathways of the ^{138}La nucleus.

[Click to download full resolution via product page](#)

Caption: Simplified nuclear decay scheme of **Lanthanum-138**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lanthanum-138 - isotopic data and properties [chemlin.org]
- 2. Radioactive Lanthanum 138 - allRadioactive [allradioactive.com]
- 3. Gamma Spectroscopy - How to identify radioactive isotopes! - allRadioactive [allradioactive.com]
- 4. pnnl.gov [pnnl.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. osti.gov [osti.gov]

- 8. djs.si [djs.si]
- 9. mirion.com [mirion.com]
- 10. irpa.net [irpa.net]
- 11. Determination of the half-life and gamma-ray emission probability of ^{138}La [inis.iaea.org]
- 12. caen.it [caen.it]
- 13. atlantis-press.com [atlantis-press.com]
- 14. ortec-online.com [ortec-online.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. bmuv.de [bmuv.de]
- 17. inis.iaea.org [inis.iaea.org]
- 18. semanticscholar.org [semanticscholar.org]
- To cite this document: BenchChem. [Technical Support Center: Deconvolution of Lanthanum-138 Gamma-Ray Spectra]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101452#deconvolution-of-lanthanum-138-gamma-ray-spectra>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com